molecular formula C11H10N2O3 B5196304 methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate

methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate

Cat. No.: B5196304
M. Wt: 218.21 g/mol
InChI Key: QZCBDEJPHFPJEY-UHFFFAOYSA-N
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Description

Methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyano group attached to a phenyl ring, which is further connected to an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate typically involves the reaction of 2-cyanophenylamine with methyl 3-oxopropanoate under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic attack of the amino group on the ester carbonyl carbon, followed by the elimination of water to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Additionally, the use of advanced purification techniques, such as recrystallization or chromatography, ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate involves its interaction with specific molecular targets. The cyano group and ester functional group play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-aminophenyl)amino]-3-oxopropanoate
  • Ethyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate
  • Methyl 3-[(2-cyanophenyl)amino]-3-oxobutanoate

Uniqueness

Methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-(2-cyanoanilino)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-11(15)6-10(14)13-9-5-3-2-4-8(9)7-12/h2-5H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCBDEJPHFPJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)NC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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